molecular formula C13H14N2O3S B572852 Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate CAS No. 1223748-47-7

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate

Cat. No.: B572852
CAS No.: 1223748-47-7
M. Wt: 278.326
InChI Key: AJAFEUPCFVMWDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate typically involves the reaction of 4-formylbenzo[d]thiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The benzothiazole ring can also interact with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is unique due to its formyl group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research .

Properties

IUPAC Name

tert-butyl N-(4-formyl-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-7H,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAFEUPCFVMWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677793
Record name tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-47-7
Record name 1,1-Dimethylethyl N-(4-formyl-2-benzothiazolyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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